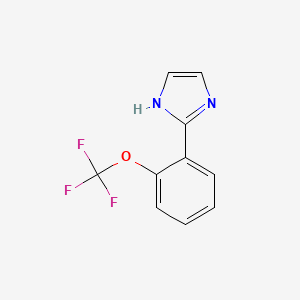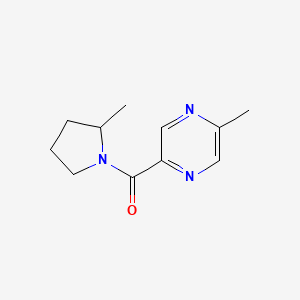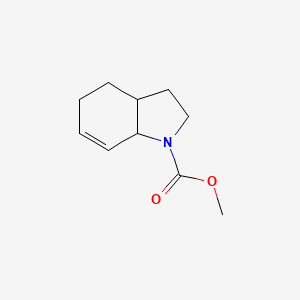
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a difluoromethyl group, and an aminocyclopropyl moiety
準備方法
The synthesis of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under appropriate reaction conditions.
Cyclopropylation: The aminocyclopropyl moiety can be introduced through a cyclopropanation reaction, typically using a cyclopropylamine derivative.
Final Coupling: The final step involves coupling the morpholine ring with the aminocyclopropyl and difluoromethyl groups under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
tert-Butyl3-((1-aminocyclopropyl)difluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound shares a similar structural framework but lacks the difluoromethyl and aminocyclopropyl groups.
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: This compound contains a difluoromethyl group but differs in the presence of a hydroxyl group instead of the aminocyclopropyl moiety.
tert-Butyl 3-(difluoromethyl)-3-hydroxyazetidine-1-carboxylate: This compound also features a difluoromethyl group but has a different ring structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C13H22F2N2O3 |
|---|---|
分子量 |
292.32 g/mol |
IUPAC名 |
tert-butyl 3-[(1-aminocyclopropyl)-difluoromethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C13H22F2N2O3/c1-11(2,3)20-10(18)17-6-7-19-8-9(17)13(14,15)12(16)4-5-12/h9H,4-8,16H2,1-3H3 |
InChIキー |
XJBFQEJDZBTFRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(C2(CC2)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


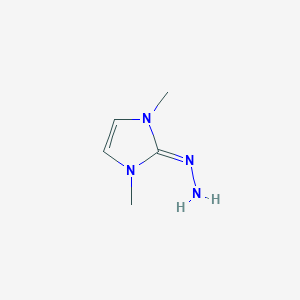
![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
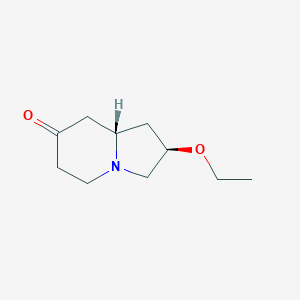


![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
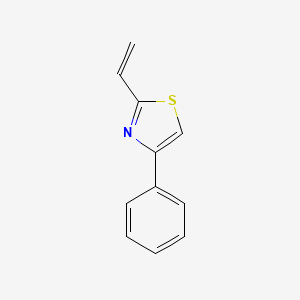

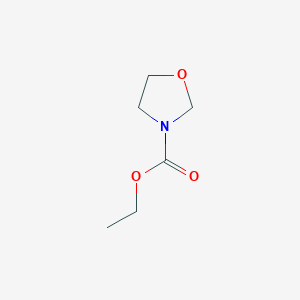
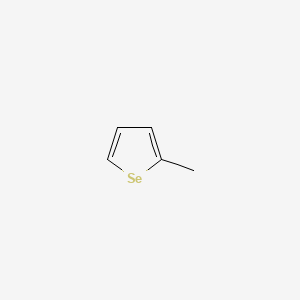
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
